molecular formula C7H3Br2ClN2 B170361 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole CAS No. 142356-67-0

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

Cat. No. B170361
CAS RN: 142356-67-0
M. Wt: 310.37 g/mol
InChI Key: ZKYRZYZWRSJKNP-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is an organic compound with the molecular formula C7H3Br2ClN2 . It has a molecular weight of 310.37 g/mol . The IUPAC name for this compound is 5,6-dibromo-2-chloro-1H-benzimidazole .


Molecular Structure Analysis

The InChI code for 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is 1S/C7H3Br2ClN2/c8-3-1-5-6 (2-4 (3)9)12-7 (10)11-5/h1-2H, (H,11,12) . The Canonical SMILES structure is C1=C2C (=CC (=C1Br)Br)N=C (N2)Cl .


Physical And Chemical Properties Analysis

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole is a solid substance . It has a melting point of 222 - 224°C . The compound has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Synthesis and Biological Applications

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole and its derivatives have been explored in various scientific research areas, primarily focusing on their synthesis and potential biological applications. The compound is often used as a key intermediate in the synthesis of more complex molecules due to its reactive bromo and chloro groups, which can undergo further functionalization.

One study highlights the synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives, including 5,6-dibromo-1H-benzotriazole, as inhibitors of Acanthamoeba castellanii. The results indicate that these compounds, particularly 5,6-dibromo-1H-benzotriazole, have higher efficacy than the antiprotozoal agent chlorohexidine, showcasing their potential in treating infections caused by protozoa (Kopanska et al., 2004).

Environmental Presence and Human Exposure

Further research has investigated the presence of benzotriazole and benzothiazole derivatives, including 5,6-dibromo-1H-benzotriazole, in human urine from several countries. This study provides insights into the widespread distribution of these compounds in the environment and their potential routes of human exposure. The findings suggest that exposure to benzotriazoles and benzothiazoles is common, necessitating further study on their effects on human health (Asimakopoulos et al., 2013).

Analytical Detection Techniques

The development of analytical methods for the determination of benzotriazoles and benzothiazoles in human urine demonstrates the increasing concern over human exposure to these compounds. Such studies emphasize the importance of sensitive and reliable detection techniques for environmental contaminants, including 5,6-dibromo-1H-benzotriazole and its analogs (Asimakopoulos et al., 2013).

Antimicrobial and Antiviral Activities

Additional research focuses on the synthesis of novel compounds bearing benzothiazole moieties for their potential antimicrobial and antiviral activities. Such studies explore the biological applications of benzothiazole derivatives, providing a foundation for developing new therapeutic agents (Akdemir & Ermut, 2013).

Environmental Distribution and Impact

The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples further underscores the environmental persistence of these chemicals. This research sheds light on their distribution in the air and potential implications for human health and the environment (Maceira et al., 2018).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

properties

IUPAC Name

5,6-dibromo-2-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRZYZWRSJKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332850
Record name 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dibromo-2-chloro-1H-1,3-benzodiazole

CAS RN

142356-67-0
Record name 5,6-Dibromo-2-chloro-1H-1,3-benzodiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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